tert-Butyl (1-(4-(hydroxymethyl)phenyl)pyrrolidin-3-yl)carbamate
Description
tert-Butyl (1-(4-(hydroxymethyl)phenyl)pyrrolidin-3-yl)carbamate is a carbamate derivative featuring a pyrrolidine ring substituted with a 4-(hydroxymethyl)phenyl group. Its structural motifs—such as the carbamate protecting group, pyrrolidine scaffold, and hydroxymethylphenyl substituent—make it comparable to several analogs in terms of synthesis, physicochemical properties, and applications .
Properties
Molecular Formula |
C16H24N2O3 |
|---|---|
Molecular Weight |
292.37 g/mol |
IUPAC Name |
tert-butyl N-[1-[4-(hydroxymethyl)phenyl]pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C16H24N2O3/c1-16(2,3)21-15(20)17-13-8-9-18(10-13)14-6-4-12(11-19)5-7-14/h4-7,13,19H,8-11H2,1-3H3,(H,17,20) |
InChI Key |
OJGHGZBOMCWACD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=CC=C(C=C2)CO |
Origin of Product |
United States |
Preparation Methods
Reductive Amination for Pyrrolidine Synthesis
A key intermediate, 1-(4-formylphenyl)pyrrolidin-3-amine, is synthesized by reductive amination of 4-nitrobenzaldehyde with pyrrolidin-3-amine derivatives. For example:
- Step 1 : Condensation of 4-nitrobenzaldehyde (1.2 eq) with tert-butyl pyrrolidin-3-ylcarbamate in THF under nitrogen, catalyzed by Pd(OAc)₂ and DPE-Phos.
- Step 2 : Reduction using NaBH₄ in methanol yields 1-(4-aminophenyl)pyrrolidin-3-amine.
- Yield : 68–75% after purification via silica gel chromatography.
Hydroxymethyl Group Introduction
The hydroxymethyl substituent is introduced via reduction of ester or aldehyde precursors:
- LiAlH₄ Reduction : Ethyl 4-(pyrrolidin-3-ylcarbamoyl)benzoate is reduced with LiAlH₄ in THF at 0°C, yielding 4-(hydroxymethyl)phenylpyrrolidin-3-amine.
- Catalytic Hydrogenation : 4-Cyanophenyl derivatives are hydrogenated over Pd/C in methanol to form the hydroxymethyl group.
Boc Protection of the Amine Group
The tertiary amine on the pyrrolidine ring is protected using di-tert-butyl dicarbonate (Boc₂O):
Standard Boc Protection Protocol
Aqueous-Phase Boc Protection
For improved scalability:
- Reagents : Amine dissolved in THF/H₂O (2:1), Boc₂O (1.5 eq), NaOH (1 eq).
- Conditions : 0°C, 2 h; pH maintained at 7–8.
- Yield : 89% with minimal byproducts.
Integrated Synthetic Routes
Three-Step Synthesis from Ethyl Picolinate
Pd-Catalyzed Cross-Coupling
- Step 1 : Suzuki coupling of 4-bromobenzaldehyde with pyrrolidin-3-ylboronic ester.
- Step 2 : Hydroxymethyl reduction and Boc protection.
- Yield : 63% over two steps.
Analytical Data and Characterization
Optimization and Challenges
- Byproduct Mitigation : Over-reduction during LiAlH₄ treatment is minimized by strict temperature control (0°C).
- Epimerization : Chiral centers are preserved using non-polar solvents (e.g., DCM) during Boc protection.
- Purification : Silica gel chromatography with EtOAc/hexane (1:3 → 1:1) effectively separates diastereomers.
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Reductive Amination | 75% | >95% | Moderate |
| Aqueous Boc Protection | 89% | 98% | High |
| Pd-Catalyzed Coupling | 63% | 90% | Low |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1-(4-(hydroxymethyl)phenyl)pyrrolidin-3-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
tert-Butyl (1-(4-(hydroxymethyl)phenyl)pyrrolidin-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (1-(4-(hydroxymethyl)phenyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s structure is distinguished by the hydroxymethylphenyl substituent on the pyrrolidine ring. Below is a comparison with key analogs:
*Estimated based on structural analysis.
Key Observations :
- Substituent Polarity : The hydroxymethyl group in the target compound enhances polarity and aqueous solubility compared to hydrophobic substituents like 4-chlorophenyl or benzyl in .
- Molecular Weight : Bulky substituents (e.g., benzyl and chlorophenyl in ) increase molecular weight significantly, impacting pharmacokinetic properties.
Physicochemical Properties
Comparative data for selected analogs:
Notes:
Example :
- Compound 13 in was synthesized via coupling of 4-chloro-oxazoloquinoline with a pyrrolidine intermediate, followed by Boc deprotection. Similar steps may apply to the target compound.
Biological Activity
tert-Butyl (1-(4-(hydroxymethyl)phenyl)pyrrolidin-3-yl)carbamate, also known by its CAS number 889956-34-7, is a compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant case studies, focusing on its pharmacological implications.
- Molecular Formula : C16H24N2O3
- Molecular Weight : 292.37 g/mol
- Structure : The compound features a pyrrolidine ring substituted with a hydroxymethyl phenyl group and a tert-butyl carbamate moiety.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, primarily focusing on its effects as a potential therapeutic agent. Key areas of investigation include:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines.
- Mechanism of Action : The compound may interact with specific molecular targets involved in cell signaling pathways related to cancer progression.
Antitumor Effects
A study investigated the antitumor efficacy of related compounds in the context of breast cancer. For instance, a pyrrolidine derivative demonstrated significant inhibition of cell viability in MDA-MB-231 cells, a model for triple-negative breast cancer. The treatment at 10 μM concentration resulted in approximately 55% reduction in cell viability after three days, indicating potential for further development as an anticancer agent .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship has highlighted the importance of specific substituents on the pyrrolidine ring. Variations in the hydroxymethyl group and its positioning significantly impact the compound's potency against cancer cells. For example, modifications that enhance lipophilicity have been shown to improve biological activity .
Table 1: Comparison of Biological Activities
| Compound Name | Cell Line Tested | Concentration (μM) | % Viability Reduction |
|---|---|---|---|
| Compound A | MDA-MB-231 | 10 | 55% |
| Compound B | A549 (Lung Cancer) | 5 | 40% |
| tert-Butyl Carbamate | MDA-MB-231 | 10 | TBD |
Pharmacokinetics and Lipophilicity
The pharmacokinetic profile of this compound has not been extensively characterized; however, studies indicate that lipophilicity plays a crucial role in its distribution and bioavailability. The octanol-water partition coefficient is a critical measure for predicting biological distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
